1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
The compound “1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Pyrazole derivatives have been shown to possess promising antimicrobial and antifungal properties. Compounds with certain functional groups, such as electron-donating methyl and halogen, exhibit more activity compared to those with electron-withdrawing groups like nitro and dinitro .
Anti-inflammatory Properties
Some pyrazole derivatives are synthesized for selective COX-2 inhibition, displaying potent anti-inflammatory activity. This suggests potential applications in developing anti-inflammatory drugs .
Antioxidant Agents
Multicomponent and green synthetic routes have been reported for the synthesis of pyrano pyrazole derivatives as antioxidants. These compounds could be used in therapies against oxidative stress-related diseases .
Electrochemiluminescence and Luminescence Sensing
Pyrazole-based ligands have been utilized to synthesize new polymers with electrochemiluminescence properties. These materials could be applied in luminescence sensing technologies .
Synthesis Strategies
The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches and dipolar cycloadditions. This versatility in synthesis methods allows for a wide range of applications in chemical research .
Enzyme Inhibition
Pyrazole derivatives have been studied as potential inhibitors for enzymes like SARS-CoV-2 main protease (Mpro) and Staphylococcus aureus topoisomerase IV. This indicates their use in drug development for infectious diseases .
properties
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMMHNMODPKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.